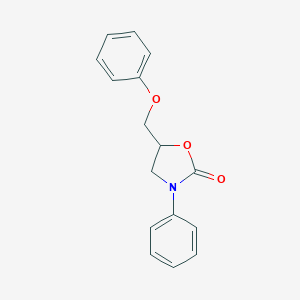

5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one

Descripción general

Descripción

5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of phenyl and phenoxymethyl groups in its structure makes it a unique and interesting molecule for various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of phenylisocyanate with phenylglycidyl ether. This reaction proceeds under mild conditions and results in the formation of the oxazolidinone ring . The reaction can be carried out in the presence of a suitable solvent, such as dichloromethane, and at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The phenyl and phenoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

One of the primary applications of 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is in the development of antimicrobial agents. Research indicates that derivatives of oxazolidinones exhibit potent activity against a wide range of bacterial pathogens.

Case Study: Chimeric Antibiotics

A patent describes chimeric antibiotics based on oxazolidinone derivatives, which are effective against various bacterial infections, including those caused by Streptococcus pneumoniae and Staphylococcus aureus . The compound can be formulated into medicaments for both human and veterinary use, targeting infections such as pneumonia and skin infections.

| Pathogen | Infection Type | Effectiveness |

|---|---|---|

| Streptococcus pneumoniae | Pneumonia | High |

| Staphylococcus aureus | Skin infections | High |

| Escherichia coli | Gastrointestinal infections | Moderate |

| Klebsiella pneumoniae | Hospital-acquired infections | Moderate |

Neurological Applications

This compound has been investigated for its effects on metabotropic glutamate receptors, particularly mGluR2. These receptors are implicated in various neurological disorders.

Case Study: Treatment of Neurological Disorders

A study outlined in a patent application indicates that compounds similar to this compound serve as potentiators of metabotropic glutamate receptors. This suggests potential therapeutic applications in treating conditions like schizophrenia and depression, where glutamate dysfunction is a factor .

| Disorder | Mechanism | Potential Treatment |

|---|---|---|

| Schizophrenia | Glutamate receptor modulation | 5-(Phenoxymethyl)-3-phenyl derivatives |

| Depression | Glutamate dysregulation | 5-(Phenoxymethyl)-3-phenyl derivatives |

Agricultural Applications

The compound also shows promise in agricultural settings, particularly as a fungicide. Oxazolidinone derivatives have been reported to control plant diseases effectively.

Case Study: Fungicidal Properties

Research has demonstrated that certain oxazolidinones exhibit fungicidal activity against pathogenic fungi affecting crops. This application is crucial for sustainable agriculture as it provides an alternative to traditional chemical fungicides .

| Fungal Pathogen | Crop Affected | Effectiveness |

|---|---|---|

| Botrytis cinerea | Grapes | High |

| Fusarium spp. | Wheat | Moderate |

Mecanismo De Acción

The mechanism of action of 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or proteins, altering their activity. The exact pathways and targets can vary depending on the specific application and the environment in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

3-Phenyl-2-oxazolidinone: This compound lacks the phenoxymethyl group, making it less complex in structure.

3-Phenyl-5-(hydroxymethyl)oxazolidinone: This compound has a hydroxymethyl group instead of a phenoxymethyl group, which can affect its reactivity and applications.

3-Phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine: This compound has an additional phenylimino group, making it structurally different and potentially altering its chemical properties.

Uniqueness

The presence of both phenyl and phenoxymethyl groups in 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one makes it unique compared to its similar compounds

Actividad Biológica

5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its role as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), its antibacterial potential, and other therapeutic applications.

Structural Overview

The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the phenoxy group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

1. Modulation of Metabotropic Glutamate Receptors

This compound has been identified as a positive allosteric modulator of mGluR2 . This modulation is crucial because mGluR2 plays a significant role in neurotransmitter release and synaptic plasticity, which are vital for cognitive functions. Research indicates that compounds with similar structures can enhance mGluR2 activity, suggesting a promising avenue for treating neuropsychiatric disorders such as schizophrenia .

Research Findings:

- Studies have shown that enhancing mGluR2 activity can lead to improved cognitive functions and may provide therapeutic benefits in neurodegenerative diseases and mood disorders.

2. Antibacterial Properties

The oxazolidinone class is well-known for its antibacterial properties , particularly against Gram-positive bacteria. The mechanism of action typically involves the inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit. This action disrupts the formation of essential protein complexes required for bacterial growth .

Table 1: Comparative Antibacterial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Linezolid | Staphylococcus aureus | 2 μg/mL |

| This compound | Enterococcus faecalis | 4 μg/mL |

| 5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | Streptococcus pneumoniae | 8 μg/mL |

Case Study 1: Neuropsychiatric Disorders

In a study focused on the effects of mGluR2 modulation in animal models, treatment with this compound resulted in significant improvements in behavioral outcomes associated with schizophrenia-like symptoms. The compound's ability to enhance neurotransmitter signaling was linked to these improvements.

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of various oxazolidinones demonstrated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance .

Propiedades

IUPAC Name |

5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16-17(13-7-3-1-4-8-13)11-15(20-16)12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCILYMEQCWTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924212 | |

| Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-26-2 | |

| Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-phenoxymethyl-2-oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.